molecular formula C11H8O9 B14480527 4-Methoxybenzene-1,2,3,5-tetracarboxylic acid CAS No. 65726-17-2

4-Methoxybenzene-1,2,3,5-tetracarboxylic acid

Cat. No.: B14480527
CAS No.: 65726-17-2
M. Wt: 284.18 g/mol
InChI Key: POGCFORGTAOSCR-UHFFFAOYSA-N
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Description

4-Methoxybenzene-1,2,3,5-tetracarboxylic acid is an organic compound with the molecular formula C11H8O9 It is a derivative of benzene, featuring four carboxylic acid groups and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzene-1,2,3,5-tetracarboxylic acid typically involves the functionalization of a benzene ring through electrophilic aromatic substitution reactions. One common method is the oxidation of 4-methoxybenzene derivatives using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete oxidation of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzene-1,2,3,5-tetracarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO), chromium trioxide (CrO).

    Reducing Agents: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO).

Major Products

    Oxidation: Formation of additional carboxylic acid groups.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

4-Methoxybenzene-1,2,3,5-tetracarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxybenzene-1,2,3,5-tetracarboxylic acid involves its ability to interact with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and stability. The methoxy group can also participate in electron-donating interactions, affecting the overall electronic properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxybenzene-1,2,3,5-tetracarboxylic acid is unique due to the presence of both the methoxy group and multiple carboxylic acid groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

65726-17-2

Molecular Formula

C11H8O9

Molecular Weight

284.18 g/mol

IUPAC Name

4-methoxybenzene-1,2,3,5-tetracarboxylic acid

InChI

InChI=1S/C11H8O9/c1-20-7-4(9(14)15)2-3(8(12)13)5(10(16)17)6(7)11(18)19/h2H,1H3,(H,12,13)(H,14,15)(H,16,17)(H,18,19)

InChI Key

POGCFORGTAOSCR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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